molecular formula C14H21ClN2O3 B14693707 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3-(2-furyl)propyl)-, hydrochloride CAS No. 23805-00-7

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3-(2-furyl)propyl)-, hydrochloride

Cat. No.: B14693707
CAS No.: 23805-00-7
M. Wt: 300.78 g/mol
InChI Key: XGXXXIYEMVINNM-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3-(2-furyl)propyl)-, hydrochloride is a chemical compound with the molecular formula C14H20N2O3. It is known for its unique spirocyclic structure, which includes a furan ring and a diazaspirodecane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3-(2-furyl)propyl)-, hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and an epoxide.

    Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-containing reagent reacts with the spirocyclic intermediate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3-(2-furyl)propyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

Scientific Research Applications

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3-(2-furyl)propyl)-, hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can interact with biological targets.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3-(2-furyl)propyl)-, hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The furan ring can participate in π-π interactions and hydrogen bonding, enhancing its binding affinity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3-(2-thienyl)propyl)-, hydrochloride: Similar structure with a thiophene ring instead of a furan ring.

    1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3-(2-pyridyl)propyl)-, hydrochloride: Contains a pyridine ring instead of a furan ring.

Uniqueness

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3-(2-furyl)propyl)-, hydrochloride is unique due to its combination of a spirocyclic core and a furan ring, which imparts distinct chemical and biological properties. The furan ring provides additional sites for chemical modification and potential biological activity, making it a versatile compound for various applications .

Properties

CAS No.

23805-00-7

Molecular Formula

C14H21ClN2O3

Molecular Weight

300.78 g/mol

IUPAC Name

8-[3-(furan-2-yl)propyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride

InChI

InChI=1S/C14H20N2O3.ClH/c17-13-15-11-14(19-13)5-8-16(9-6-14)7-1-3-12-4-2-10-18-12;/h2,4,10H,1,3,5-9,11H2,(H,15,17);1H

InChI Key

XGXXXIYEMVINNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC(=O)O2)CCCC3=CC=CO3.Cl

Origin of Product

United States

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